Quabodepistat

Description

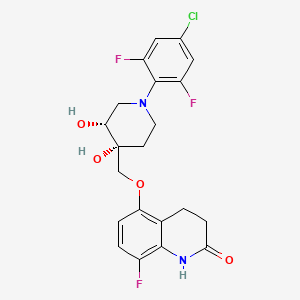

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClF3N2O4/c22-11-7-14(24)20(15(25)8-11)27-6-5-21(30,17(28)9-27)10-31-16-3-2-13(23)19-12(16)1-4-18(29)26-19/h2-3,7-8,17,28,30H,1,4-6,9-10H2,(H,26,29)/t17-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZISSTDXPBUCJA-DYESRHJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C(C=CC(=C21)OCC3(CCN(CC3O)C4=C(C=C(C=C4F)Cl)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC2=C(C=CC(=C21)OC[C@@]3(CCN(C[C@H]3O)C4=C(C=C(C=C4F)Cl)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883747-71-4 | |

| Record name | OPC-167832 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883747714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUABODEPISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PQN78P4S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quabodepistat: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quabodepistat (formerly OPC-167832) is a novel, potent, orally bioavailable antitubercular agent with a distinct mechanism of action, offering a promising new therapeutic option in the fight against drug-susceptible and drug-resistant Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular target, the specific biochemical pathway it inhibits, and the resulting effects on the mycobacterial cell. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and presents quantitative data and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has critically undermined current treatment regimens, necessitating the development of new drugs with novel mechanisms of action.[2] this compound, a 3,4-dihydrocarbostyril derivative, is a new investigational compound that has demonstrated potent bactericidal activity against both replicating and non-replicating bacilli.[2][3] It is being developed for use in combination regimens to shorten and improve the efficacy of TB treatment.[4][5]

Core Mechanism of Action: Inhibition of DprE1

The primary molecular target of this compound is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall.[2][6]

The DprE1/DprE2 Pathway in Arabinan Synthesis

The mycobacterial cell wall is a complex structure crucial for the bacterium's survival and pathogenesis. A key component of this wall is arabinogalactan, which is linked to peptidoglycan and esterified with mycolic acids. Arabinogalactan is composed of arabinan and galactan domains. The arabinan domains are polymers of D-arabinofuranose (D-Araf). The sole donor for these arabinosyl residues is the decaprenyl-phosphate-arabinose (DPA).[7]

The synthesis of DPA from decaprenyl-phosphate-D-ribose (DPR) is a critical two-step epimerization process catalyzed by two enzymes, DprE1 (Rv3790) and DprE2 (Rv3791).[7]

-

Oxidation Step (DprE1): DprE1, a flavin adenine dinucleotide (FAD)-dependent enzyme, oxidizes the C2' hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[2]

-

Reduction Step (DprE2): DprE2 subsequently reduces the C2' keto group of DPX to a hydroxyl group, resulting in the formation of DPA, with the arabinose now in the correct stereochemical configuration for incorporation into the cell wall.[7]

Inhibition of this pathway is lethal to the bacterium as it halts the production of a critical cell wall precursor, leading to cell lysis.[2]

This compound as a Non-Covalent Inhibitor of DprE1

This compound functions as a highly potent, non-covalent inhibitor of DprE1.[8] Unlike some other DprE1 inhibitors (e.g., benzothiazinones) that form a covalent bond with a cysteine residue in the active site, this compound binds reversibly to the enzyme.[8] This binding action blocks the catalytic activity of DprE1, preventing the conversion of DPR to DPX and thereby halting the synthesis of DPA and, consequently, the arabinan component of the cell wall.[6][9]

The inhibition of DprE1 by this compound is highly specific and potent, with an in vitro IC50 value of 0.258 µM against the recombinant enzyme.[1][10]

In Vitro and In Vivo Efficacy

In Vitro Activity

This compound demonstrates potent bactericidal activity against a wide range of M. tuberculosis strains, including clinical isolates and strains resistant to current first- and second-line drugs.[9] Its minimum inhibitory concentrations (MICs) are in the low nanomolar range.

In Vivo Activity

In preclinical mouse models of chronic TB, orally administered this compound has shown significant dose-dependent reductions in bacterial load (colony-forming units, CFU) in the lungs.[10] It has also demonstrated synergistic or additive effects when used in combination with other anti-TB drugs such as delamanid and bedaquiline.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| DprE1 IC50 | 0.258 µM (258 nM) | [1][10] |

| MIC against M. tuberculosis H37Rv | 0.0005 µg/mL | [10] |

| MIC range against drug-resistant strains | 0.00024 - 0.002 µg/mL | [9] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Condition | Reference |

| Tmax | 0.5 - 1.0 hours | Oral administration (0.625-10 mg/kg) | [10] |

| t1/2 | 1.3 - 2.1 hours | Oral administration (0.625-10 mg/kg) | [10] |

Table 3: Phase 2b/c Clinical Trial Regimens with this compound

| Arm | Regimen | Duration | Reference |

| DBQ10 | Delamanid (300mg QD) + Bedaquiline (400mg QD x 2 wks, then 200mg TIW) + this compound (10mg QD) | 17 weeks | [5] |

| DBQ30 | Delamanid (300mg QD) + Bedaquiline (400mg QD x 2 wks, then 200mg TIW) + this compound (30mg QD) | 17 weeks | [5] |

| DBQ90 | Delamanid (300mg QD) + Bedaquiline (400mg QD x 2 wks, then 200mg TIW) + this compound (90mg QD) | 17 weeks | [5] |

| Control | Standard of Care (Rifampicin, Isoniazid, Ethambutol, Pyrazinamide) | 26 weeks | [5] |

Experimental Protocols

DprE1 Inhibition Assay (Principle)

The enzymatic activity of DprE1 is typically measured by monitoring the conversion of a substrate, decaprenylphosphoryl-D-ribose (DPR), to its oxidized product, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).

-

Substrate: Radiolabeled ([14C]) DPR is used as the substrate.

-

Enzyme: Recombinant purified M. tuberculosis DprE1 is incubated with the radiolabeled DPR in a suitable buffer system.

-

Inhibitor: Various concentrations of this compound are included in the reaction mixture to determine the dose-dependent inhibition.

-

Reaction Termination and Analysis: The reaction is stopped, and the lipid products are extracted. The substrate (DPR) and product (DPX) are separated using thin-layer chromatography (TLC).[11]

-

Quantification: The amount of product formed is quantified by autoradiography or phosphorimaging of the TLC plate. The IC50 value is calculated as the concentration of this compound that reduces the enzymatic activity by 50%.[11]

Minimum Inhibitory Concentration (MIC) Assay (Agar Dilution Method)

The MIC of this compound against M. tuberculosis is determined using the agar dilution method on Middlebrook 7H10 or 7H11 agar.[10]

-

Drug Preparation: Two-fold serial dilutions of this compound are incorporated into the molten agar before pouring the plates.

-

Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared.

-

Inoculation: The surfaces of the drug-containing and drug-free control plates are inoculated with the bacterial suspension.

-

Incubation: Plates are incubated at 37°C for 3-4 weeks.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits ≥99% of the growth of the bacterial population compared to the drug-free control.[10]

In Vivo Mouse Model of Chronic Tuberculosis

The efficacy of this compound is evaluated in a mouse model of chronic TB infection.

-

Infection: Mice (e.g., BALB/c strain) are infected with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.[4]

-

Treatment: After a chronic infection is established (typically 4-6 weeks post-infection), mice are treated with this compound (administered orally), a vehicle control, or combination therapies for a defined period (e.g., 4-8 weeks).[10]

-

Efficacy Endpoint: The primary efficacy endpoint is the bacterial load in the lungs and sometimes the spleen. At the end of the treatment period, animals are euthanized, and the organs are homogenized.[12]

-

CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar. The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load.[12]

Checkerboard Synergy Assay (Principle)

This assay is used to assess the in vitro interaction between this compound and other anti-TB drugs.

-

Plate Setup: A two-dimensional array of drug concentrations is created in a 96-well microtiter plate. Serial dilutions of this compound are made along the y-axis, and serial dilutions of a second drug (e.g., bedaquiline) are made along the x-axis.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The plate is incubated until growth is visible in the drug-free control well.

-

Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). An FICI of ≤ 0.5 is typically defined as synergy.

Visualizations

Caption: this compound inhibits DprE1, blocking DPA synthesis.

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

This compound's mechanism of action, the specific and potent inhibition of the essential enzyme DprE1, represents a significant advancement in the development of new anti-tuberculosis therapies. By disrupting the mycobacterial cell wall synthesis at a novel point in the DPA pathway, this compound demonstrates strong bactericidal activity against both drug-sensitive and drug-resistant strains. The data summarized in this guide underscore its potential as a core component of future combination regimens aimed at shortening treatment duration and improving outcomes for patients with tuberculosis. Further research and clinical development are crucial to fully realize the therapeutic potential of this promising new agent.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound in combination with delamanid and bedaquiline in participants with drug-susceptible pulmonary tuberculosis: protocol for a multicenter, phase 2b/c, open-label, randomized, dose-finding trial to evaluate safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound in combination with delamanid and bedaquiline in participants with drug-susceptible pulmonary tuberculosis: protocol for a multicenter, phase 2b/c, open-label, randomized, dose-finding trial to evaluate safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]

- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase for Innovative Drug Development Against Mycobacterium Tuberculosis Drug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Quabodepistat: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quabodepistat (formerly OPC-167832) is a novel, potent, orally bioavailable antituberculosis agent developed by Otsuka Pharmaceutical. It belongs to the 3,4-dihydrocarbostyril class of compounds and exhibits remarkable bactericidal activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Its unique mechanism of action involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a critical enzyme in the mycobacterial cell wall synthesis pathway. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for its biological characterization and extensive quantitative data are presented to support further research and development efforts in the field of tuberculosis therapeutics.

Discovery and Development

This compound was identified through a screening program of Otsuka Pharmaceutical's chemical library for compounds with potent anti-tuberculosis activity.[1] The initial lead compounds were optimized from the 3,4-dihydrocarbostyril scaffold, leading to the synthesis of this compound.[1] Preclinical studies demonstrated its potent bactericidal activity against both replicating and intracellular bacilli.[2][3] These promising results, combined with a favorable safety profile, have propelled this compound into clinical trials, often in combination with other new anti-TB drugs like Delamanid and Bedaquiline, with the aim of developing shorter, safer, and more effective treatment regimens for tuberculosis.[4][5]

Chemical Synthesis

While a highly detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general synthetic route can be inferred from patent literature (WO/2016/031255) and the chemical class of the molecule. This compound is a 3,4-dihydrocarbostyril derivative, and its synthesis likely involves a multi-step process.

A plausible synthetic approach involves the construction of the core 8-fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold, followed by the etherification of the 6-hydroxyl group with a piperidine-containing side chain. The synthesis of the key piperidine intermediate, 4-(2,6-difluorobenzyl)piperidine, would be a separate synthetic route, which is then coupled to the dihydroquinolinone core. The final steps would involve deprotection and purification to yield the active pharmaceutical ingredient.

Mechanism of Action

This compound exerts its bactericidal effect by targeting a crucial enzyme in the biosynthesis of the mycobacterial cell wall, decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2] DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinofuranose residues for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the M. tuberculosis cell wall.[2]

By inhibiting DprE1, this compound blocks the formation of DPA, thereby preventing the synthesis of arabinans. This disruption of cell wall integrity leads to bacterial cell death.[2] Whole-genome sequencing of this compound-resistant Mtb strains has identified mutations in the dprE1 gene (rv3790), further confirming it as the primary target.[2]

Signaling Pathway Diagram

Caption: Inhibition of the DprE1 enzyme by this compound, blocking arabinan synthesis.

Quantitative Data

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Strain | Resistance Profile | MIC (µg/mL) | Reference |

| H37Rv | Drug-Susceptible | 0.0005 | [4] |

| Kurono | Drug-Susceptible | 0.0005 | [4] |

| Monoresistant Strains | RIF, INH, EMB, STR, PZA | 0.00024 - 0.001 | [4] |

| Clinical Isolates (n=20) | Drug-Susceptible | 0.00024 - 0.001 | [2] |

| Clinical Isolates (n=14) | Multidrug-Resistant (MDR) | 0.00024 - 0.002 | [2] |

| Clinical Isolates (n=6) | Extensively Drug-Resistant (XDR) | 0.00024 - 0.002 | [2] |

Table 2: DprE1 Inhibition and Intracellular Activity of this compound

| Parameter | Value | Reference |

| DprE1 IC₅₀ | 0.258 µM | [4] |

| Intracellular IC₉₀ (H37Rv) | 0.0048 µg/mL | [4] |

| Intracellular IC₉₀ (Kurono) | 0.0027 µg/mL | [4] |

Table 3: Preclinical Pharmacokinetics of this compound in Mice (Oral Administration)

| Dose (mg/kg) | Cₘₐₓ (µg/mL) | tₘₐₓ (h) | t₁/₂ (h) | AUCt (µg·h/mL) | Reference |

| 0.625 | 0.063 | 0.5 | 1.3 | 0.141 | [4] |

| 2.5 | 0.215 | 1.0 | 1.8 | 0.612 | [4] |

| 10 | 0.686 | 1.0 | 2.1 | 2.210 | [4] |

Experimental Protocols

DprE1 Enzyme Inhibition Assay

This protocol is adapted from the method described by Hariguchi et al. (2020), which is based on a coupled Amplex Red-horseradish peroxidase assay.[2]

Principle: The DprE1 enzyme oxidizes its substrate, generating a product and reducing its FAD cofactor. The re-oxidation of the FAD cofactor by molecular oxygen produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the fluorescent compound resorufin, which can be quantified. The inhibition of DprE1 leads to a decrease in H₂O₂ production and thus a reduction in fluorescence.

Materials:

-

Recombinant DprE1 enzyme

-

Farnesyl-phosphoryl-β-d-ribofuranose (DPR analog substrate)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

This compound (or other test compounds)

-

Assay buffer (e.g., phosphate buffer with appropriate cofactors)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add the test compound dilutions, DprE1 enzyme, Amplex Red, and HRP.

-

Initiate the reaction by adding the DPR analog substrate.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time, protected from light.

-

Measure the fluorescence of resorufin using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to a no-drug control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard broth microdilution or agar dilution method for determining the MIC of this compound against M. tuberculosis.[2]

Materials:

-

M. tuberculosis strains (e.g., H37Rv, clinical isolates)

-

Middlebrook 7H9 broth (for microdilution) or 7H11 agar (for agar dilution), supplemented with OADC or ADC.

-

This compound

-

96-well microplates (for microdilution) or petri dishes (for agar dilution)

-

Appropriate solvents for drug dilution (e.g., DMSO)

Procedure (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well microplate.

-

Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard (e.g., 0.5).

-

Inoculate each well of the microplate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

-

Seal the plates and incubate at 37°C for a specified period (e.g., 7-14 days).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis

This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine model of chronic TB infection, as described in preclinical studies.[2][3]

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model.

Procedure:

-

Infection: Infect mice (e.g., BALB/c or C3HeB/FeJ) via the aerosol route with a standardized inoculum of M. tuberculosis.

-

Establishment of Chronic Infection: Allow the infection to establish for a period of several weeks (e.g., 4 weeks).

-

Treatment: Randomize the infected mice into treatment groups: a vehicle control group, groups receiving different doses of this compound, and a positive control group receiving a standard anti-TB regimen. Administer the treatments daily via oral gavage for a defined period (e.g., 4-8 weeks).

-

Evaluation: At the end of the treatment period, euthanize the mice and aseptically remove their lungs and spleens.

-

Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

-

CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

-

Data Analysis: Calculate the mean log₁₀ CFU per organ for each treatment group and compare it to the vehicle control to determine the bactericidal activity of this compound.

Conclusion

This compound is a promising new anti-tuberculosis drug candidate with a novel mechanism of action, potent bactericidal activity against a wide range of M. tuberculosis strains, and favorable pharmacokinetic properties. Its targeted inhibition of DprE1 represents a valuable addition to the arsenal of anti-TB agents, particularly in the context of combating drug resistance. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug developers working towards the goal of shorter, more effective, and safer treatment regimens for tuberculosis. Further clinical evaluation of this compound in combination therapies is warranted and holds the potential to significantly impact the global fight against this devastating disease.

References

- 1. ir.vignan.ac.in [ir.vignan.ac.in]

- 2. This compound (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound in combination with delamanid and bedaquiline in participants with drug-susceptible pulmonary tuberculosis: protocol for a multicenter, phase 2b/c, open-label, randomized, dose-finding trial to evaluate safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

In Vitro Profile of Quabodepistat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Quabodepistat (formerly OPC-167832) is a novel, orally active carbostyril derivative with potent anti-tuberculosis activity.[1][2] This technical guide provides an in-depth summary of the preliminary in vitro studies of this compound, focusing on its mechanism of action, antimicrobial activity, and synergistic potential. Detailed experimental protocols and a visualization of the targeted signaling pathway are presented to support further research and development efforts.

Mechanism of Action

This compound targets a critical enzyme in the Mycobacterium tuberculosis cell wall biosynthesis pathway, decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2][3] DprE1 is essential for the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentofuranose (DPX), a key precursor in the synthesis of arabinans.[4] Arabinans are major components of the arabinogalactan and lipoarabinomannan structures of the mycobacterial cell wall. By inhibiting DprE1, this compound effectively blocks the formation of these essential cell wall components, leading to bacterial cell death.[1]

Signaling Pathway: Arabinan Biosynthesis

The following diagram illustrates the targeted step in the arabinogalactan biosynthesis pathway.

In Vitro Antimicrobial Activity

This compound demonstrates potent bactericidal activity against both replicating and intracellular M. tuberculosis.[1][2] Its efficacy extends to both drug-susceptible and multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| M. tuberculosis Strain | MIC (μg/mL) |

| Laboratory Strains (H37Rv, Kurono) | 0.0005[5] |

| Clinically Isolated Strains | 0.00024 - 0.002[1] |

| Multidrug-Resistant/Extensively Drug-Resistant Strains | 0.00024 - 0.002[1] |

Table 2: Inhibitory Activity of this compound

| Assay Type | Target/Organism | Value |

| Enzyme Inhibition (IC50) | Recombinant DprE1 | 0.258 µM[5] |

| Intracellular Activity (IC90) | M. tuberculosis H37Rv | 0.0048 µg/mL[5] |

| Intracellular Activity (IC90) | M. tuberculosis Kurono | 0.0027 µg/mL[5] |

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis is determined using the agar dilution method on Middlebrook 7H10 or 7H11 agar.[6]

Protocol:

-

Drug Preparation: A stock solution of this compound is prepared and serially diluted two-fold to create a range of concentrations.

-

Agar Plate Preparation: The different concentrations of this compound are incorporated into molten Middlebrook agar and poured into petri dishes. A drug-free control plate is also prepared.

-

Inoculum Preparation: M. tuberculosis strains are grown to mid-log phase and the turbidity is adjusted to a 0.5 McFarland standard. The bacterial suspension is then diluted.

-

Inoculation: The surfaces of the agar plates (both with drug and control) are inoculated with the prepared bacterial suspension.

-

Incubation: Plates are incubated at 37°C for 21 days.[6]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits more than 99% of the bacterial growth compared to the drug-free control plate.[6]

DprE1 Enzyme Inhibition Assay

The inhibitory activity of this compound against DprE1 is assessed by monitoring the conversion of DPR to DPX. A redox indicator assay can also be employed.[4]

Protocol:

-

Reaction Mixture: Recombinant DprE1 enzyme is incubated with its substrate, decaprenylphosphoryl-β-D-ribose (DPR), in a suitable buffer.

-

Compound Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

-

Analysis: The reaction products are analyzed, for example by thin-layer chromatography, to quantify the formation of the keto-intermediate DPX.[4]

-

IC50 Calculation: The concentration of this compound that inhibits 50% of DprE1 activity (IC50) is calculated from the dose-response curve.

Intracellular Bactericidal Activity Assay

This assay evaluates the ability of this compound to kill M. tuberculosis residing within macrophages.

Protocol:

-

Macrophage Infection: A macrophage cell line (e.g., J774) is infected with M. tuberculosis.[7]

-

Extracellular Bacteria Removal: After an initial incubation period to allow for phagocytosis, extracellular bacteria are removed by washing.

-

Drug Treatment: The infected macrophages are treated with different concentrations of this compound for a specified duration (e.g., 7 days).[7]

-

Macrophage Lysis: The macrophages are lysed to release the intracellular bacteria.

-

CFU Enumeration: The lysate is serially diluted and plated on solid medium to determine the number of viable bacteria (colony-forming units, CFU).

-

IC90 Calculation: The IC90, the concentration of this compound that inhibits 90% of intracellular bacterial growth, is determined.

Checkerboard Synergy Assay

The checkerboard assay is utilized to assess the interaction of this compound with other anti-tubercular agents.

Protocol:

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and a second anti-tubercular drug along the columns.[8]

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The plate is incubated until growth is visible in the drug-free control well.

-

MIC Determination: The MIC of each drug alone and in combination is determined.

-

Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.[9]

This compound has not shown antagonistic effects with other anti-TB drugs in in vitro checkerboard assays.[1][2]

Summary and Future Directions

The preliminary in vitro data for this compound are highly promising, demonstrating potent activity against M. tuberculosis through a novel mechanism of action. Its strong bactericidal effects, including against intracellular and drug-resistant strains, highlight its potential as a valuable component of future tuberculosis treatment regimens. Further investigations into its in vivo efficacy and safety profile are ongoing. The detailed protocols provided herein serve as a resource for researchers to further explore the properties of this important new anti-tubercular agent.

References

- 1. This compound (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]

- 2. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]

Quabodepistat: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quabodepistat (formerly OPC-167832) is a novel, orally bioavailable small molecule under development for the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M. tuberculosis). It belongs to a new class of antitubercular agents with a distinct mechanism of action, offering potential for improved treatment regimens, including those for drug-resistant strains. This technical guide provides an in-depth overview of the target identification and validation of this compound, summarizing key preclinical data and experimental methodologies.

Target Identification and Mechanism of Action

The primary molecular target of this compound has been identified as decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2] DprE1 is a crucial enzyme in the decaprenyl-phosphate-arabinose pathway, which is essential for the biosynthesis of the arabinan domains of two major components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).

1.1. The Arabinogalactan Biosynthesis Pathway

Arabinogalactan is a branched polysaccharide that is covalently linked to peptidoglycan and esterified with mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. This complex is a cornerstone of the mycobacterial cell wall's structural integrity and a critical barrier against host defenses and antibiotics. The synthesis of the arabinan portion of AG is a multi-step process involving several arabinofuranosyltransferases. DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), the arabinofuranosyl donor for arabinan synthesis.

1.2. Mechanism of DprE1 Inhibition

This compound acts as a non-covalent inhibitor of DprE1.[3] By binding to the enzyme, it prevents the oxidation of DPR, thereby depleting the pool of DPA available for arabinan synthesis. This disruption of cell wall biosynthesis ultimately leads to bacterial cell death.[4]

Target Validation

The validation of DprE1 as the target of this compound was achieved through a combination of genetic and biochemical approaches.

2.1. Resistance Studies

Spontaneous resistant mutants of M. tuberculosis H37Rv were generated by culturing the bacteria on agar plates containing increasing concentrations of this compound.[1] Whole-genome sequencing of these resistant isolates revealed mutations in two primary genes:

-

rv3790 : This gene encodes the DprE1 enzyme. The identified mutations were amino acid substitutions, suggesting a direct interaction between this compound and DprE1.[1]

-

rv0678 : This gene encodes a transcriptional repressor of the MmpS5/MmpL5 efflux pump. Mutations leading to the loss of Rv0678 function result in the upregulation of this efflux pump, which can expel this compound from the cell, conferring low-level resistance.[1][4]

2.2. Biochemical Validation

Enzymatic assays confirmed the direct inhibition of DprE1 by this compound. The inhibitory activity of this compound was compared to other known DprE1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Strain | MIC (μg/mL) |

| H37Rv (Lab Strain) | 0.00024 - 0.0005 |

| Kurono (Lab Strain) | 0.0005 |

| Monodrug-Resistant Strains | 0.00024 - 0.001 |

| Other M. tuberculosis Complex | Similar low MICs |

Data sourced from Hariguchi et al., 2020.[1]

Table 2: DprE1 Enzymatic Inhibition

| Compound | IC₅₀ (μM) |

| This compound (OPC-167832) | 0.258 |

| BTZ043 | 0.403 |

| PBTZ169 | 0.267 |

| Isoniazid (INH) | > 10 |

Data sourced from Hariguchi et al., 2020.[1]

Table 3: In Vivo Efficacy of this compound Monotherapy in a Chronic TB Mouse Model

| Dose (mg/kg) | Mean Lung CFU (log₁₀) after 4 weeks |

| Vehicle | ~6.0 |

| 0.625 | Significantly reduced |

| 1.25 | Dose-dependent reduction |

| 2.5 | Plateau of bactericidal activity |

| 5.0 | Plateau of bactericidal activity |

| 10.0 | Plateau of bactericidal activity |

Data represents a summary of findings from Hariguchi et al., 2020.[1]

Detailed Experimental Protocols

4.1. DprE1 Inhibition Assay

The enzymatic inhibition of DprE1 by this compound was determined using a coupled Amplex Red-horseradish peroxidase assay, as described by Makarov et al., with some modifications.[1]

-

Enzyme: Recombinant DprE1 from M. bovis BCG (100% amino acid sequence identity with M. tuberculosis DprE1) was used.

-

Substrate: Farnesyl-phosphoryl-β-d-ribofuranose, an analog of the natural substrate DPR, was used.

-

Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of the substrate. Horseradish peroxidase, in the presence of hydrogen peroxide, catalyzes the conversion of Amplex Red to the fluorescent product, resorufin. The fluorescence intensity is proportional to the enzyme activity.

-

Procedure:

-

The assay was performed in 96-well plates.

-

A reaction mixture containing the DprE1 enzyme, substrate, Amplex Red, and horseradish peroxidase was prepared.

-

Serial dilutions of this compound (or control compounds) were added to the wells.

-

The reaction was incubated, and the fluorescence was measured at appropriate time points.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

4.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various M. tuberculosis strains was determined using the broth microdilution method.[3]

-

Media: Middlebrook 7H9 broth was used for bacterial culture.

-

Procedure:

-

Two-fold serial dilutions of this compound were prepared in a 96-well or 384-well microtiter plate.

-

A standardized inoculum of M. tuberculosis was added to each well.

-

The plates were incubated at 37°C.

-

Bacterial growth was assessed by measuring the optical density at 600 nm (OD₆₀₀).

-

The MIC was defined as the lowest concentration of the drug that inhibited 90% of bacterial growth compared to the drug-free control.

-

4.3. Chronic TB Mouse Model

The in vivo efficacy of this compound was evaluated in a well-established mouse model of chronic tuberculosis.[1]

-

Animal Model: Female ICR mice were used.

-

Infection: Mice were infected intravenously with M. tuberculosis Kurono strain.

-

Treatment: Treatment was initiated several weeks post-infection to establish a chronic infection. This compound was administered orally once daily for 4 weeks.

-

Endpoint: At the end of the treatment period, mice were euthanized, and the bacterial load in the lungs was determined by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar plates and counting the colony-forming units (CFU).

-

Data Analysis: The log₁₀ CFU per lung was calculated for each mouse, and the mean for each treatment group was compared to the vehicle control group.

Conclusion

The comprehensive preclinical data strongly support the identification and validation of DprE1 as the primary target of this compound. The potent in vitro and in vivo activity, coupled with a novel mechanism of action, positions this compound as a promising candidate for the development of new and improved treatment regimens for tuberculosis. Further clinical investigations are ongoing to establish its safety and efficacy in humans.

References

- 1. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]

Quabodepistat: A Technical Overview of Early Bactericidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quabodepistat (formerly OPC-167832) is a novel, orally active antituberculosis agent currently in clinical development. It belongs to the 3,4-dihydrocarbostyril derivative class of compounds and has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (M. tb), including drug-resistant strains.[1][2] This technical guide provides an in-depth overview of the early bactericidal activity (EBA) of this compound, its mechanism of action, and the methodologies employed in its evaluation.

Mechanism of Action

This compound's distinct mechanism of action targets a crucial component of the M. tb cell wall synthesis pathway.[3] It is a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme for the biosynthesis of arabinans.[1] Arabinans are key precursors for the formation of the arabinogalactan layer of the mycobacterial cell wall. By inhibiting DprE1, this compound effectively disrupts the formation of this protective barrier, leading to bacterial cell death.[1] This novel mechanism provides a critical advantage, particularly in the context of increasing resistance to existing anti-TB drugs.

Early Bactericidal Activity: Clinical Evidence

A significant stage 2, open-label, randomized, active-controlled, parallel-group study conducted in South Africa evaluated the EBA of this compound in adults with drug-susceptible pulmonary tuberculosis.[2][4][5] The study assessed the safety, tolerability, pharmacokinetics, and bactericidal activity of this compound in combination with other anti-TB drugs over a 14-day period.

Data Presentation

The primary efficacy endpoint for bactericidal activity was the change in sputum log10 colony-forming units (CFU) per mL from baseline to day 14.[2][4] The results demonstrate that the three-drug combination of this compound, delamanid, and bedaquiline exhibited a robust bactericidal effect, comparable to the standard-of-care control regimen.[4][5]

| Treatment Arm | N | Mean Change in Sputum log10 CFU/mL (SD) from Baseline to Day 14 |

| This compound (30 mg) + Delamanid (300 mg) + Bedaquiline (400 mg) | 12 | -2.73 (1.51) |

| This compound (30 mg) + Delamanid (300 mg) | 11 | -2.17 (1.83) |

| This compound (30 mg) + Bedaquiline (400 mg) | 11 | -1.97 (1.29) |

| Control (Rifampicin, Isoniazid, Ethambutol, Pyrazinamide) | 19 | -2.71 (0.92) |

Data sourced from Dawson R, et al. The Lancet Infectious Diseases. 2024.[2][4][5]

Experimental Protocols

The assessment of this compound's EBA relied on established mycobacteriological techniques to quantify the reduction in bacterial load in sputum samples.[2]

Study Design and Patient Population

The 14-day EBA study enrolled adults aged 18-64 years with drug-susceptible pulmonary tuberculosis.[4][5] Participants were randomized to receive one of the this compound-containing combination therapies or the standard-of-care regimen.[5]

Sputum Colony-Forming Unit (CFU) Assay

The primary method for quantifying the bactericidal effect was the enumeration of CFUs from sputum cultured on solid agar media.[2]

-

Specimen Processing: Sputum samples are typically decontaminated and liquefied to reduce contamination and release mycobacteria. A common method involves treatment with N-acetyl-L-cysteine (NALC) and sodium hydroxide (NaOH), followed by neutralization with a phosphate buffer.

-

Culturing: Serial dilutions of the processed sputum are plated on Middlebrook 7H11 or a similar agar medium, supplemented with oleic acid-albumin-dextrose-catalase (OADC).

-

Incubation: Plates are incubated at 37°C for 3 to 6 weeks.

-

Quantification: Colonies are counted from the dilution that yields a countable number (typically 50-150 colonies). The CFU per mL of the original sputum sample is then calculated.[6]

Lipoarabinomannan (LAM) Enzyme-Linked Immunosorbent Assay (ELISA)

Sputum LAM, a component of the M. tb cell wall, was measured as a biomarker of bacterial load.[2]

-

Sample Preparation: Sputum samples undergo an extraction process to release LAM from the mycobacterial cells. This may involve heating with sodium hydroxide followed by neutralization.

-

ELISA Procedure: The assay is a sandwich ELISA that uses monoclonal antibodies specific to LAM. The concentration of LAM in the sample is determined by comparing its optical density to a standard curve.

Mycobacterial Growth Indicator Tube (MGIT) Time-to-Detection

The MGIT system is an automated liquid culture method used to determine the time to detection (TTD) of mycobacterial growth.

-

Principle: The MGIT tube contains a fluorescent compound embedded in silicone at the bottom, which is quenched by dissolved oxygen. As mycobacteria grow and consume oxygen, the fluorescence increases.[7]

-

Procedure: Processed sputum is inoculated into MGIT tubes containing a modified Middlebrook 7H9 broth base, supplemented with OADC and an antibiotic mixture (PANTA) to prevent contamination.[7][8]

-

Detection: The tubes are incubated in an automated instrument that monitors for fluorescence every 60 minutes.[9] The TTD is inversely proportional to the initial number of viable mycobacteria in the sample. A shorter TTD indicates a higher bacterial load.

Pharmacokinetics

In the 14-day combination therapy trial, maximum plasma concentrations of this compound were observed approximately 3 hours after administration.[4] The mean elimination half-life was noted to be shorter in combinations that included bedaquiline (12.3–14.5 hours) compared to those without (15.2 hours).[4]

Conclusion and Future Directions

This compound has demonstrated potent early bactericidal activity, both as a monotherapy in initial studies and in combination with other leading anti-tuberculosis drugs. Its novel mechanism of action, targeting DprE1, makes it a promising candidate for new, shorter, and more effective treatment regimens for both drug-susceptible and drug-resistant tuberculosis. The robust bacteriological effect observed in the 14-day EBA study, particularly with the three-drug combination of this compound, delamanid, and bedaquiline, warrants further investigation in larger, long-term clinical trials to validate these findings.[2][4][5] Ongoing Phase 2b/c and planned Phase 3 trials will be crucial in determining the role of this compound in the future of tuberculosis therapy.[3][10]

References

- 1. This compound (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]

- 2. news-medical.net [news-medical.net]

- 3. This compound in combination with delamanid and bedaquiline in participants with drug-susceptible pulmonary tuberculosis: protocol for a multicenter, phase 2b/c, open-label, randomized, dose-finding trial to evaluate safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics, and early bactericidal activity of this compound in combination with delamanid, bedaquiline, or both in adults with pulmonary tuberculosis: a randomised, active-controlled, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of multidrug-resistant M. tuberculosis bacilli in sputum during the first 8 weeks of treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycobacteria growth indicator tube - Wikipedia [en.wikipedia.org]

- 8. finddx.org [finddx.org]

- 9. BACTEC MGIT 960 System Growth Detection | Knowledge Base [ntep.in]

- 10. Otsuka Announces Interim Data from Phase 2b/c Trial Indicating New Investigational Compound May Shorten Tuberculosis Treatment |March 22, 2024|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

Quabodepistat: A Technical Guide to a Novel Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quabodepistat (formerly OPC-167832) is a promising, orally bioavailable, small molecule in clinical development for the treatment of tuberculosis (TB). It belongs to the 3,4-dihydrocarbostyril derivative class of compounds and exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its novel mechanism of action, targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), makes it a valuable candidate for new combination therapies aimed at shortening and simplifying TB treatment regimens. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a synthetic compound with a complex chemical structure. Its identity and fundamental properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one | [1] |

| CAS Number | 1883747-71-4 | [2][3] |

| Molecular Formula | C₂₁H₂₀ClF₃N₂O₄ | [1][2] |

| Molecular Weight | 456.84 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO (180 mg/mL with ultrasonication) | [3] |

| InChIKey | XZISSTDXPBUCJA-DYESRHJHSA-N | [1][2] |

| SMILES | C1CC(=O)NC2=C(C=CC(=C21)OC[C@@]3(CCN(C[C@H]3O)C4=C(C=C(C=C4F)Cl)F)O)F | [1] |

Mechanism of Action: Inhibition of DprE1

This compound exerts its antimycobacterial effect by targeting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[4][5][6] DprE1 is a flavoenzyme that catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentose (DPX). This is a vital step in the biosynthetic pathway of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinofuranosyl donor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the M. tuberculosis cell wall.[5][7] By inhibiting DprE1, this compound disrupts the formation of these critical cell wall structures, leading to bacterial cell death.[4]

Preclinical and Clinical Data

This compound has demonstrated potent activity in a range of preclinical models and is currently undergoing clinical evaluation.

In Vitro Activity

| Parameter | Value (µM) | Reference(s) |

| DprE1 Inhibition (IC₅₀) | 0.258 | [3][8] |

| M. tuberculosis Strain | MIC Range (µg/mL) | Reference(s) |

| H37Rv (Lab Strain) | 0.0005 | [8] |

| Kurono (Lab Strain) | 0.0005 | [8] |

| Drug-Susceptible Clinical Isolates | 0.00024 - 0.002 | [4] |

| Multidrug-Resistant (MDR) Isolates | 0.00024 - 0.002 | [4] |

| Extensively Drug-Resistant (XDR) Isolates | 0.00024 - 0.002 | [4] |

| Intracellular Activity (IC₉₀ in µg/mL) | Value | Reference(s) |

| H37Rv | 0.0048 | [8] |

| Kurono | 0.0027 | [8] |

In Vivo Efficacy in Mouse Models

In a mouse model of chronic tuberculosis, this compound demonstrated potent bactericidal activity, with a dose-dependent reduction in lung colony-forming units (CFU).[8][9] Significant efficacy was observed at doses as low as 0.625 mg/kg.[9]

| Parameter | Observation | Reference(s) |

| Monotherapy Efficacy | Dose-dependent decrease in lung CFU from 0.625 mg/kg to 2.5 mg/kg. | [8] |

| Combination Therapy with Delamanid | Superior efficacy compared to the standard of care regimen (rifampicin + isoniazid + pyrazinamide + ethambutol). | [4] |

| Combination Therapy with other agents | Exhibited significant combination effects with delamanid, bedaquiline, or levofloxacin. | [9] |

Pharmacokinetics

| Species | Dose Range (mg/kg) | tₘₐₓ (h) | t₁/₂ (h) | Key Findings | Reference(s) |

| Mouse | 0.625 - 10 | 0.5 - 1.0 | 1.3 - 2.1 | Dose-dependent Cₘₐₓ and AUC; lung distribution ~2x higher than plasma. | [8] |

| Human | 30 mg (in combination) | ~3 | 12.3 - 15.2 | Co-administration with bedaquiline slightly shortens the elimination half-life. | [7] |

Clinical Trials

This compound has completed Phase 1 and is currently in Phase 2 clinical trials.[10][11] Early bactericidal activity (EBA) studies have shown that a 30 mg daily dose is a candidate for further evaluation.[7] In combination with delamanid and bedaquiline, this compound was found to be safe, well-tolerated, and demonstrated robust early bactericidal activity in adults with drug-susceptible pulmonary tuberculosis.[7] Interim data from a Phase 2b/c trial suggest that a four-month regimen of this compound in combination with delamanid and bedaquiline may have similar efficacy to the standard six-month four-drug regimen.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of this compound.

DprE1 Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the DprE1 enzyme.

Methodology:

-

Reagent Preparation:

-

Recombinant M. tuberculosis DprE1 is purified.

-

A stock solution of decaprenylphosphoryl-β-D-ribose (DPR) is prepared.

-

Serial dilutions of this compound are prepared in an appropriate solvent (e.g., DMSO).

-

An assay buffer (e.g., phosphate-buffered saline with a suitable detergent) is prepared.

-

A detection reagent is prepared (this will vary depending on the detection method, e.g., a fluorescent probe that reacts with a product of the enzymatic reaction).

-

-

Assay Procedure:

-

In a microplate, DprE1 enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the DPR substrate.

-

The reaction mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).

-

The reaction is terminated, for example, by the addition of a quenching agent or by heat inactivation.

-

-

Detection and Analysis:

-

The amount of product formed or substrate consumed is quantified. This can be achieved through various methods, such as measuring the fluorescence of a reporter molecule, or by using radiolabeled substrates and quantifying radioactivity.

-

The percentage of inhibition for each this compound concentration is calculated relative to a no-drug control.

-

The IC₅₀ value, the concentration of this compound that inhibits 50% of the enzyme's activity, is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination (Representative Protocol)

This protocol outlines the determination of the minimum inhibitory concentration of this compound against M. tuberculosis using a broth microdilution method.

Methodology:

-

Preparation:

-

M. tuberculosis is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-logarithmic phase of growth.

-

The bacterial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

In a 96-well microtiter plate, two-fold serial dilutions of this compound are prepared in the culture medium.

-

-

Inoculation and Incubation:

-

Each well containing the drug dilution is inoculated with the standardized bacterial suspension.

-

Positive (no drug) and negative (no bacteria) control wells are included.

-

The plate is sealed and incubated at 37°C in a humidified atmosphere for 7 to 14 days.

-

-

MIC Determination:

-

After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

-

Alternatively, a growth indicator such as resazurin can be added, which changes color in the presence of viable bacteria.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis (Representative Protocol)

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model of chronic TB infection.

Methodology:

-

Infection:

-

Female BALB/c mice are infected with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a chronic infection in the lungs.

-

-

Treatment:

-

Treatment is initiated several weeks post-infection when a stable, chronic bacterial load is established in the lungs.

-

Mice are randomized into treatment groups, including a vehicle control group, a positive control group (e.g., standard TB drug regimen), and groups receiving different doses of this compound.

-

This compound is administered orally (e.g., by gavage) daily or five times a week for a specified duration (e.g., 4-8 weeks).

-

-

Efficacy Assessment:

-

At various time points during and after treatment, subsets of mice from each group are euthanized.

-

The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on a suitable solid medium (e.g., Middlebrook 7H11 agar).

-

The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.

-

Efficacy is determined by comparing the reduction in the log₁₀ CFU in the organs of treated mice to that of the vehicle control group.

-

Conclusion

This compound is a potent, novel antitubercular agent with a distinct mechanism of action that addresses the critical need for new drugs to combat tuberculosis, particularly drug-resistant strains. Its strong preclinical profile and promising early clinical data, especially in combination with other new anti-TB drugs, highlight its potential to contribute to shorter, safer, and more effective treatment regimens. Further clinical investigation is warranted to fully elucidate its role in the future of tuberculosis therapy.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. aphl.org [aphl.org]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. journals.asm.org [journals.asm.org]

- 10. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Quabodepistat (OPC-167832): A Technical Guide

Introduction

Quabodepistat, also known as OPC-167832, is a novel, orally active carbostyril derivative under development by Otsuka Pharmaceutical for the treatment of pulmonary tuberculosis.[1][2] It is a promising new chemical entity with a distinct mechanism of action from currently available anti-tuberculosis therapies.[3] this compound is being investigated for its potential to treat both drug-susceptible and drug-resistant tuberculosis, with the aim of shortening treatment duration and improving outcomes.[3][4] Interim data from a Phase 2b/c trial suggests that a four-month regimen of this compound in combination with delamanid and bedaquiline may be as safe and effective as the standard six-month treatment for drug-susceptible tuberculosis.[5] A Phase 3 trial is planned to further evaluate this compound-containing regimens for drug-resistant pulmonary tuberculosis.[6][7]

Mechanism of Action

This compound exerts its anti-mycobacterial activity by inhibiting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[3][4][8] DprE1 is an essential enzyme in the synthesis of the mycobacterial cell wall.[3][4] Specifically, DprE1 is involved in the formation of a key precursor for the synthesis of arabinans, which are critical components of the mycobacterial cell wall.[4] By inhibiting DprE1, this compound disrupts the synthesis of the cell wall, leading to bactericidal activity against Mycobacterium tuberculosis.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound by Otsuka Pharmaceutical for Pulmonary Tuberculosis: Likelihood of Approval [pharmaceutical-technology.com]

- 3. This compound in combination with delamanid and bedaquiline in participants with drug-susceptible pulmonary tuberculosis: protocol for a multicenter, phase 2b/c, open-label, randomized, dose-finding trial to evaluate safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. Otsuka Announces Interim Data from Phase 2b/c Trial Indicating New Investigational Compound May Shorten Tuberculosis Treatment | Otsuka US [otsuka-us.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. A Study of this compound-containing Regimen for the Treatment of Drug-resistant Pulmonary Tuberculosis, Trial ID 323-201-00013 [trials.otsuka-us.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Quabodepistat: In Vitro Experimental Protocols for a Novel Anti-Tuberculosis Agent

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quabodepistat (formerly OPC-167832) is a novel, orally active anti-tuberculosis agent with a distinct mechanism of action.[1][2] It is a 3,4-dihydrocarbostyril derivative that potently inhibits decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2][3][4] This enzyme is a critical component in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan biosynthesis pathway.[1][3][4][5] By targeting DprE1, this compound disrupts the formation of essential cell wall components, leading to potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.[4][6] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Mechanism of Action

This compound acts as a non-covalent inhibitor of the DprE1 enzyme.[7] DprE1 is responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a crucial precursor for the synthesis of arabinans, which are major components of the M. tuberculosis cell wall.[5] Inhibition of DprE1 blocks the entire downstream synthesis of arabinogalactan and lipoarabinomannan, compromising the structural integrity of the bacterial cell wall and leading to cell death.[4]

Caption: this compound inhibits DprE1, blocking cell wall synthesis.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for this compound against M. tuberculosis.

| Parameter | Value | Cell Line / Strain | Reference |

| IC50 (DprE1 Inhibition) | 0.258 µM | Recombinant DprE1 | [8] |

| MIC Range | 0.00024 - 0.002 µg/mL | M. tuberculosis (laboratory and clinical isolates, including MDR/XDR) | [4] |

| IC90 (Intracellular) | 0.0027 - 0.0048 µg/mL | M. tuberculosis H37Rv and Kurono strains within macrophages | [8] |

Experimental Protocols

DprE1 Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against the DprE1 enzyme using a redox indicator.

Workflow:

Caption: Workflow for determining DprE1 inhibition by this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to achieve a range of final assay concentrations.

-

Prepare a solution of recombinant DprE1 enzyme in an appropriate buffer.

-

Prepare a solution of the substrate, decaprenylphosphoryl-β-D-ribose (DPR).

-

Prepare a solution of a redox indicator dye, such as resazurin.

-

-

Assay Procedure:

-

In a 96-well microplate, add the DprE1 enzyme solution to each well.

-

Add the serially diluted this compound or control vehicle (DMSO) to the respective wells.

-

Incubate the plate for a predefined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DPR substrate and resazurin solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of resorufin (the reduced form of resazurin) using a microplate reader (excitation ~560 nm, emission ~590 nm).

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

Methodology:

-

Inoculum Preparation:

-

Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 to obtain the final inoculum.

-

-

Assay Plate Preparation:

-

In a 96-well microplate, prepare two-fold serial dilutions of this compound in 7H9 broth.

-

Include a drug-free control well (for bacterial growth) and a media-only control well (for sterility).

-

-

Inoculation and Incubation:

-

Add the prepared M. tuberculosis inoculum to each well containing the drug dilutions and the drug-free control.

-

Seal the plate and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue and Reading:

-

After the initial incubation, add a freshly prepared solution of Alamar Blue (10% v/v) to each well.

-

Re-incubate the plate at 37°C for 24-48 hours.

-

A color change from blue (no growth) to pink (growth) indicates bacterial viability.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

-

Checkerboard Assay for Drug Synergy

This protocol is used to evaluate the potential synergistic, additive, indifferent, or antagonistic effects of this compound when combined with other anti-tuberculosis drugs.

Methodology:

-

Plate Setup:

-

In a 96-well microplate, prepare serial dilutions of this compound along the x-axis and a second drug (e.g., bedaquiline or delamanid) along the y-axis. This creates a matrix of drug combinations.

-

Include wells with each drug alone in serial dilutions to determine their individual MICs.

-

-

Inoculation and Incubation:

-

Inoculate the plate with a standardized M. tuberculosis suspension as described in the MIC protocol.

-

Incubate the plate at 37°C for 7 days.

-

-

Growth Determination:

-

Assess bacterial growth using a growth indicator such as Alamar Blue or by measuring optical density.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

-

Interpret the results based on the FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Intracellular Activity Assay

This protocol assesses the activity of this compound against M. tuberculosis residing within macrophages.

Methodology:

-

Macrophage Culture and Infection:

-

Seed a suitable macrophage cell line (e.g., J774A.1 or THP-1) in a 96-well plate and allow them to adhere.

-

Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) and incubate to allow for phagocytosis.

-

Wash the cells to remove extracellular bacteria.

-

-

Drug Treatment:

-

Add fresh culture medium containing serial dilutions of this compound to the infected cells.

-

Include an untreated control.

-

-

Incubation and Lysis:

-

Incubate the plate for a defined period (e.g., 3-5 days) at 37°C in a 5% CO2 atmosphere.

-

Lyse the macrophages using a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.

-

-

Quantification of Bacteria:

-

Serially dilute the cell lysates and plate on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

-

-

Data Analysis:

-

Calculate the percentage of bacterial killing for each this compound concentration compared to the untreated control.

-

Determine the IC90 value, the concentration at which 90% of the intracellular bacteria are killed.

-

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound. These assays are essential for characterizing its mechanism of action, determining its potency against various strains of M. tuberculosis, assessing its potential for combination therapy, and understanding its efficacy in a more physiologically relevant intracellular environment. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, aiding in the further development of this promising anti-tuberculosis drug candidate.

References

- 1. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in combination with delamanid and bedaquiline in participants with drug-susceptible pulmonary tuberculosis: protocol for a multicenter, phase 2b/c, open-label, randomized, dose-finding trial to evaluate safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. This compound (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Quabodepistat in Mycobacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quabodepistat (also known as OPC-167832) is a potent, orally bioavailable anti-tuberculosis agent with a novel mechanism of action.[1][2] It is a 3,4-dihydrocarbostyril derivative that exhibits significant bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3][4] These application notes provide detailed protocols for the use of this compound in various mycobacterial culture-based assays, guidance on data interpretation, and an overview of its mechanism of action.

Mechanism of Action

This compound functions by inhibiting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] DprE1 is crucial for the formation of decaprenylphosphoryl-arabinose (DPA), a precursor for the arabinan domains of arabinogalactan and lipoarabinomannan (LAM), which are vital components of the mycobacterial cell wall.[3][4] By inhibiting DprE1, this compound effectively blocks the biosynthesis of these critical cell wall components, leading to bacterial cell death.[1][3] This distinct mechanism of action makes it a valuable tool for combating drug-resistant tuberculosis.[1][3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Quantitative Data Summary

This compound has demonstrated potent activity against a wide range of M. tuberculosis strains. The following table summarizes key quantitative data from various studies.

| Parameter | Mycobacterium tuberculosis Strain(s) | Value | Reference(s) |

| MIC | Laboratory and clinical strains (including MDR/XDR) | 0.00024 - 0.002 µg/mL | [3] |

| MIC | H37Rv | 0.0005 µg/mL | [5][6] |

| MIC | Kurono | 0.0005 µg/mL | [5][6] |

| MIC | Monoresistant strains (RIF, INH, EMB, STR, PZA) | 0.00024 - 0.001 µg/mL | [5][6] |

| IC50 | Recombinant DprE1 | 0.258 µM (258 nM) | [5][7] |

| IC90 | Intracellular H37Rv | 0.0048 µg/mL | [5][6][7] |

| IC90 | Intracellular Kurono | 0.0027 µg/mL | [5][6][7] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.

Materials:

-

This compound (stock solution in DMSO)

-

Mycobacterium tuberculosis strain of interest

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

Sterile 96-well microplates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Positive control antibiotic (e.g., Rifampicin)

-

Negative control (no drug)

-

Sterile DMSO

Procedure:

-

Prepare Mycobacterial Inoculum:

-

Culture M. tuberculosis in 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.8).

-

Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute 1:20 in fresh 7H9 broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

-

Prepare Drug Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in 7H9 broth in the 96-well plate. The final concentrations should typically range from 0.1 µg/mL to 0.00001 µg/mL.

-

Include a positive control (Rifampicin), a negative control (no drug), and a solvent control (DMSO at the highest concentration used for this compound).

-

-

Inoculation:

-

Add 100 µL of the prepared mycobacterial inoculum to each well containing 100 µL of the drug dilutions.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 7-14 days.

-

-

Readout:

-

After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents this color change.

-

Experimental Workflow Diagram

Caption: Workflow for MIC determination of this compound.